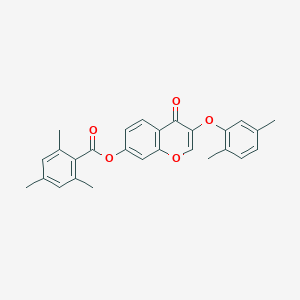
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Unfortunately, the specific synthesis process for “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature.Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is determined by its molecular formula, C21H20N2O2S. For a detailed structural analysis, techniques such as NMR spectroscopy can be used .Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” include its molecular formula (C21H20N2O2S), molecular weight (364.5g/mol), and other properties such as melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiplatelet Activity
The synthesis of derivatives similar to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" has been explored for their potential as antiplatelet agents. One study focused on the synthesis and evaluation of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds were investigated for their ability to inhibit platelet aggregation, ATP release, and P-selectin expression, indicating potential applications in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).
Structural Characterization and Molecular Interactions
Another research avenue involves the structural characterization and understanding of molecular interactions of related compounds. For example, the crystal structure of a product derived from a ring-opening reaction of a related compound was obtained, highlighting the significance of hydrogen bonds and π–π stacking interactions in stabilizing the molecular structure (Sheng-Qin Chen et al., 2011). These studies provide insights into how similar compounds might interact at the molecular level, influencing their physical and chemical properties.
Liquid Crystalline Properties and Material Science
Compounds with similar structural motifs have been synthesized to explore their potential in material science, particularly in the creation of liquid crystalline polysiloxanes. The study of monomers containing fluorinated chains and mesogenic moieties revealed their smectogenic properties, which are crucial for applications in displays and optical devices (F. Bracon et al., 2000).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another area of interest. Compounds structurally related to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" have been evaluated for their antibacterial and antifungal activities, indicating potential for the development of new treatments for infections (N. Desai et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBPKQLXFSDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B383286.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)
![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)
![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![9-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383301.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383303.png)